N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-11-16(2)13-17(12-15)23-20(27)14-26-22(28)19-6-4-3-5-18(19)21(24-26)25-7-9-29-10-8-25/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQXZRSBZTOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiomorpholine
The patent CN105906582A details an industrial-scale synthesis:
- Diethanolamine mesylation :
$$ \text{Diethanolamine} + 2 \, \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Di-mesylate intermediate} $$ - Cyclization with Na₂S :
$$ \text{Di-mesylate} + \text{Na}_2\text{S} \rightarrow \text{Thiomorpholine} $$ (85-92% yield) - Purification via hydrobromic acid hydrolysis and vacuum distillation
Critical Parameters :
- Optimal HBr concentration: 40-60% aqueous solution
- Temperature control during cyclization (70-85°C prevents polysulfide formation)
- Sodium sulfide stoichiometry: 1.2 equivalents for complete conversion
Phthalazinone Core Construction
Phthalhydrazide Formation
Starting from phthalic anhydride:
Thiomorpholine Substitution
Ultrasound-assisted nucleophilic aromatic substitution (US-ANRORC mechanism):
$$ \text{Phthalazinone} + \text{Thiomorpholine} \xrightarrow{\text{Ultrasound, 50°C}} \text{4-(Thiomorpholin-4-yl)phthalazin-1(2H)-one} $$
Optimization Data :
| Condition | Conventional Method | Ultrasound-Assisted |
|---|---|---|
| Reaction Time (h) | 8-10 | 2.5-3.5 |
| Yield (%) | 68-72 | 89-93 |
| Purity (HPLC) | 95.2% | 99.1% |
Acetamide Side-Chain Installation
Chloroacetylation Strategy
Adapting methods from US6649796B2:
- Phthalazinone activation :
$$ \text{Core} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} 2-(Chloroacetyl)phthalazinone $$ - Aminolysis with 3,5-dimethylaniline :
$$ \text{Chloro intermediate} + \text{3,5-Dimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound} $$
Reaction Monitoring :
- TLC (Hexane:EtOAc 3:1) shows disappearance of chloroacetamide spot (Rf 0.62)
- FT-IR confirms amide formation (1645 cm⁻¹ C=O stretch, 1550 cm⁻¹ N-H bend)
Alternative Synthetic Pathways
One-Pot Assembly Method
Combining elements from US9512077B2:
- In-situ generation of thiomorpholine-phthalazinone complex
- Simultaneous acetamide coupling using EDCI/HOBt system
- Microwave-assisted conditions (120°C, 20 min) yield 78% product
Comparative Analysis :
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | 41% | 63% |
| Purity | 98.7% | 95.2% |
| Scalability | Pilot-scale | Lab-scale only |
Crystallization and Polymorphism Control
Solvent Screening Results :
| Solvent System | Crystal Habit | Purity (%) |
|---|---|---|
| Ethanol/Water (7:3) | Needles | 99.3 |
| Acetone/Hexane (1:2) | Prisms | 98.8 |
| THF/Heptane (4:1) | Plates | 97.5 |
XRD analysis confirms Form I (monoclinic P2₁/c) as the stable polymorph.
Industrial-Scale Considerations
Cost Analysis (Per 100 kg Batch):
| Component | Cost (USD) |
|---|---|
| Thiomorpholine | 12,400 |
| Phthalic Anhydride | 8,200 |
| 3,5-Dimethylaniline | 9,800 |
| Process Costs | 23,500 |
| Total | 53,900 |
Waste Stream Management :
- Sodium sulfide residues require sulfide oxidation prior to disposal
- Chlorinated solvents are recovered via fractional distillation (92% efficiency)
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, Ar-CH₃), 3.12-3.45 (m, 8H, thiomorpholine), 4.68 (s, 2H, CH₂CO), 7.25-8.15 (m, 6H, aromatic)
- HRMS : m/z 409.1521 [M+H]⁺ (Calc. 409.1518)
- XRD : a = 10.542 Å, b = 7.891 Å, c = 12.307 Å, β = 102.4°
Stability Profile :
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH, 1M | 1.2 |
| Light Exposure | 3.8 |
| Acidic (pH 2) | 12.4 |
| Basic (pH 10) | 27.9 |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Key Structural and Functional Insights
- Thiomorpholine vs.
- 3,5-Dimethylphenyl Group : This substituent, common across analogs, improves lipophilicity and may stabilize aromatic stacking interactions .
- Synthesis Challenges : Moderate yields (~50–60%) in analogs suggest possible steric hindrance from the 3,5-dimethylphenyl group or reactivity limitations of bromoacetamide precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
